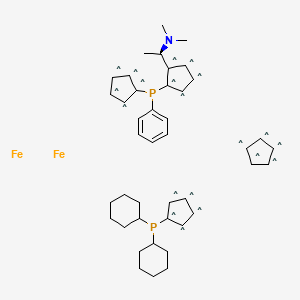

ChenPhos

Description

Properties

Molecular Formula |

C42H53Fe2NP2 |

|---|---|

Molecular Weight |

745.5 g/mol |

InChI |

InChI=1S/C20H22NP.C17H26P.C5H5.2Fe/c1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-2-4-5-3-1;;/h4-16H,1-3H3;7-8,13-16H,1-6,9-12H2;1-5H;;/t16-,22?;;;;/m1..../s1 |

InChI Key |

VVRMQHFYVHGFHX-OOGDEREYSA-N |

Isomeric SMILES |

C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Engineering of Chenphos

Strategies for P-Stereogenic Ligand Construction

Constructing the P-stereogenic center in ligands like ChenPhos requires precise control over the substitution pattern and configuration at the phosphorus atom. Several strategies have been developed to achieve this, often leveraging existing chirality within the molecular scaffold.

Diastereoselective Lithiation of Chiral Amine Precursors (e.g., Ugi's Amines)

Diastereoselective ortho-lithiation of chiral ferrocene (B1249389) amines, such as Ugi's amine ([1-(dimethylamino)ethyl]ferrocene), is a crucial initial step in the synthesis of many ferrocene-based chiral phosphine (B1218219) ligands, including the precursors to this compound. google.comnih.govchimia.chd-nb.info This reaction exploits the directing effect of the chiral amino group to selectively deprotonate one of the enantiotopic protons on the adjacent cyclopentadienyl (B1206354) ring. The stereochemistry of the chiral amine dictates the planar chirality induced in the ferrocene core upon lithiation. nih.govchimia.ch

The lithiation is typically carried out using organolithium reagents like n-butyllithium (BuLi) or sec-butyllithium (B1581126) (s-BuLi) in ethereal solvents such as diethyl ether or tetrahydrofuran, often at low temperatures (e.g., -78 °C). google.comnih.govchimia.ch The presence of additives like TMEDA (N,N,N′,N′-tetramethylethylenediamine) can further enhance the diastereoselectivity of the lithiation. mdpi.com

Research findings indicate that the choice of organolithium reagent and reaction conditions significantly influences the diastereoselectivity of the lithiation step. For instance, using s-BuLi/THF has been explored as an alternative base/solvent combination. uea.ac.uk

Stereoselective Introduction of Phosphorus Moieties

Following the diastereoselective lithiation, the introduction of phosphorus moieties occurs through the reaction of the lithiated intermediate with phosphorus electrophiles, such as phosphine dichlorides (RPCl₂) or chlorophosphines (R₂PCl). google.comnih.govuea.ac.uk This step is critical for establishing the P-stereogenic center.

A common approach involves the reaction of the lithiated chiral ferrocene precursor with an aryl (alkyl) phosphine dichloride, followed by reaction with an organometallic reagent (e.g., Grignard reagent or organolithium). google.com This sequential addition allows for the introduction of two different substituents on the phosphorus atom, which is essential for creating a P-stereogenic center in a controlled manner. uea.ac.uk

Studies have shown that the order of addition of organometallic reagents can influence the diastereoselectivity of the phosphorus introduction and the final configuration at the phosphorus center. uea.ac.ukrsc.org For example, sequential addition of Ar¹PCl₂ followed by Ar²MgBr to a lithiated planar chiral ferrocenyloxazoline has been shown to result in diarylferrocenyl phosphines with excellent control of diastereoselectivity. uea.ac.uk

While the synthesis of P-chiral ligands can be challenging, methods involving the reaction of chiral nucleophiles with RPX₂ (X = Cl, NEt₂) have been reported to yield products with high diastereoselectivity. uea.ac.uk In the context of this compound, the lithiated planar chiral Ugi's amine precursor acts as the chiral nucleophile. uea.ac.uk

Modular Synthesis Approaches for this compound Derivatives

This compound is described as a highly modular ligand, which implies that its structure can be readily modified by changing the substituents on the phosphorus atoms and potentially the ferrocene backbone. nih.govresearchgate.net Modular synthesis allows for the creation of diverse libraries of ligand derivatives, which is crucial for optimizing catalytic performance for specific reactions. rsc.org

The modularity is often achieved by having convergent synthetic routes where different building blocks (e.g., substituted phosphine precursors, modified chiral amine precursors) can be coupled in the later stages of the synthesis. acs.org This allows for systematic variation of steric and electronic properties of the ligand.

The synthesis from Ugi's amine, involving lithiation and subsequent reaction with phosphorus electrophiles and organometallic reagents, inherently lends itself to a modular approach. By changing the phosphine dichloride and the organometallic reagent, different substituents can be introduced on the phosphorus atom. google.com

Influence of Substituent Variation on Ligand Architecture and Electronic Properties

The electronic and steric properties of phosphine ligands play a decisive role in their performance in catalysis, influencing both catalytic activity and enantioselectivity. google.comresearchgate.netchemrxiv.orgwhiterose.ac.uk In this compound ligands, variations in the substituents attached to the phosphorus atom(s) and the ferrocene backbone can significantly impact the ligand's architecture and electronic properties.

Steric bulk of the substituents near the metal center can affect the access of the substrate to the catalytic site and the conformation of the ligand-metal complex. whiterose.ac.uknih.gov Electron-donating or electron-withdrawing nature of the substituents can tune the electron density on the phosphorus atom, which in turn affects its σ-donating and π-accepting abilities and the electronic environment around the metal center. chemrxiv.orgrsc.org

Research on related phosphine ligands has demonstrated a clear correlation between substituent electronic properties and catalytic outcomes. researchgate.netchemrxiv.org For example, studies on ruthenium complexes with substituted triarylphosphine ligands have shown that the electronic properties of the substituents influence electron transfer processes and catalytic performance. chemrxiv.org

In the case of this compound, the ability to conveniently introduce various substituents on the phosphorus atom allows for fine-tuning of the ligand's electronic and steric profile to match the requirements of different catalytic transformations. google.com This tunability is a key advantage of the this compound ligand system.

Accessibility and Scalability of this compound Synthesis for Research Applications

The accessibility and scalability of ligand synthesis are important considerations for their widespread use in research and potential industrial applications. While the synthesis of P-chiral ligands can be more challenging than other ligand types, efforts have been made to develop practical and scalable routes to this compound and related ferrocene-based ligands. google.comnih.govnih.gov

The synthesis starting from readily available chiral amine precursors like Ugi's amine contributes to the accessibility of this compound. nih.govchimia.ch Although some phosphine dichlorides might not be readily available, the modular nature of the synthesis allows for flexibility in incorporating different phosphorus building blocks. google.com

Coordination Chemistry of Chenphos with Transition Metals

Complexation with Rhodium (Rh) Centers

Rhodium complexes, particularly those with chiral diphosphine ligands, are widely used as catalysts in asymmetric hydrogenation. researchgate.net The interaction between ChenPhos ligands and rhodium centers leads to the formation of catalytic species active in such transformations.

Stoichiometry and Coordination Modes of Rh-ChenPhos Complexes

The stoichiometry and coordination modes in metal-ligand complexes are influenced by the quantities of the metal ions and ligands in the reaction medium. osti.gov For diphosphine ligands like this compound, bidentate coordination to a single metal center is common, forming a chelate ring. wikipedia.org The coordination can result in complexes with varying metal-to-ligand ratios, such as 1:1 or 1:2 (metal to ligand), depending on the reaction conditions and the nature of other ligands present.

While specific details on the exact stoichiometry and coordination modes of all possible Rh-ChenPhos complexes were not extensively detailed in the search results, the general principles of diphosphine coordination to rhodium apply. Rhodium(I) complexes often exhibit square planar or trigonal bipyramidal geometries, while Rhodium(III) complexes typically adopt octahedral coordination. mdpi.comresearchgate.net The coordination mode of this compound (likely κ2-P,P) would involve both phosphorus atoms binding to the rhodium center, forming a chelate ring.

Spectroscopic Characterization of Rh-ChenPhos Catalytic Species

Spectroscopic techniques are crucial for identifying catalyst structures and understanding reaction mechanisms in homogeneous catalysis. rsc.org Characterization of metal-phosphine complexes often involves techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. mdpi.comnih.govosti.gov

Although specific spectroscopic data for Rh-ChenPhos catalytic species was not provided in detail, spectroscopic methods would be employed to confirm the coordination of this compound to rhodium, determine the oxidation state of the rhodium center, and elucidate the geometry of the complex. For instance, changes in the chemical shifts in NMR spectra upon coordination can confirm the binding of the ligand to the metal center. mdpi.com IR spectroscopy can provide information about the presence and nature of other ligands, such as carbonyls or hydrides, in the coordination sphere. mdpi.com X-ray crystallography provides definitive structural information, including bond lengths and angles, which are essential for understanding the coordination geometry and the impact of the ligand on the metal center. researchgate.netbeilstein-journals.org

Operando spectroscopic studies can provide insights into the active catalytic species formed under reaction conditions. rsc.orgcsic.es For example, Operando 1H NMR studies have been used to identify the rhodium species present during catalytic processes. csic.es

Coordination with Other Late Transition Metals (e.g., Cobalt, Iridium, Palladium)

This compound and related multiferrocenyl phosphine (B1218219) ligands have been explored for their coordination chemistry with various transition metals beyond rhodium, including cobalt, iridium, and palladium. mdpi.comacs.orgnih.govmdpi.com

Studies on the coordination of phosphine ligands with cobalt, iridium, and palladium demonstrate the versatility of these ligands in forming complexes with different geometries and oxidation states. mdpi.combeilstein-journals.orgnih.govmdpi.comwordpress.com For example, palladium(II) complexes with diphosphine ligands often exhibit square planar geometry. wikipedia.orgacs.org Iridium complexes can exist in various oxidation states, such as Ir(I) and Ir(III), and their coordination environments can vary. beilstein-journals.orgnih.govmdpi.com Cobalt complexes can also display different coordination geometries, including distorted trigonal bipyramidal. mdpi.com

The coordination behavior of this compound with these metals would depend on the specific reaction conditions and the presence of other ligands. Given that this compound is a diphosphine, it is expected to act as a bidentate ligand, forming chelate complexes. Research findings indicate that subtle changes in ligand structure can significantly influence the binding geometry and coordination properties with rhodium, iridium, and palladium. beilstein-journals.org

Analysis of Ligand Bite Angle and its Impact on Metal Coordination Geometry

The bite angle of a bidentate ligand is a crucial geometric parameter that describes the angle formed by the two donor atoms at the central metal atom. psu.edutaylorandfrancis.comwikipedia.org This angle is determined by the constraints of the ligand backbone and steric interactions between substituents. psu.edu The bite angle plays a significant role in determining the preferred coordination geometry around the metal center and can influence the activity and selectivity of catalytic reactions. psu.eduwikipedia.org

Different metal geometries have preferred bite angles. For instance, square planar and octahedral complexes typically prefer bite angles near 90°, while tetrahedral complexes prefer angles around 109°. psu.eduwikipedia.org Trigonal bipyramidal complexes can accommodate ligands with bite angles around 120° in bis-equatorial positions. psu.eduwikipedia.org The bite angle of a ligand can affect steric crowding at the metal center, influencing the binding of substrates and subsequent reaction steps. wikipedia.org

While a specific "natural bite angle" for this compound was not explicitly found, as a diphosphine ligand, its backbone structure dictates its potential bite angle range. The bite angle of diphosphine ligands can vary widely depending on the linker connecting the two phosphine groups. wikipedia.org This variability allows for the design of ligands that can favor specific coordination geometries or reaction pathways. The impact of the bite angle on enantioselectivity in rhodium-catalyzed hydrogenation reactions has been noted, with ligands having bite angles greater than 100° favoring the formation of linear aldehydes in hydroformylation. psu.edu

Asymmetric Hydrogenation Catalysis Mediated by Chenphos Complexes

Hydrogenation of α,β-Unsaturated Carboxylic Acids

Transition-metal-catalyzed enantioselective hydrogenation of α,β-unsaturated acids is a valuable method for synthesizing chiral carboxylic acids, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other bioactive compounds. researchgate.netchinesechemsoc.orgresearchgate.net ChenPhos-Rh complexes have proven to be highly efficient catalysts in this area. researchgate.netrsc.orgrsc.orgnih.gov

Scope with α-Substituted Cinnamic Acids

This compound ligands have shown dramatically higher catalytic activity compared to earlier C2-symmetric predecessors in the asymmetric hydrogenation of α-substituted cinnamic acids. researchgate.net This catalytic system provides an efficient approach to access chiral α-substituted carboxylic acids. researchgate.net

Application to α-Aryloxy and α-Alkoxy Substituted α,β-Unsaturated Acids

Rhodium complexes coordinated by this compound are reported as very effective catalysts for the enantioselective hydrogenation of α-aryloxy and α-alkoxy-substituted α,β-unsaturated carboxylic acids. rsc.orgrsc.orgnih.gov These reactions proceed under mild conditions in solvents such as CF₃CH₂OH, affording the corresponding saturated carboxylic acids with high enantioselectivities. rsc.orgrsc.org This catalytic system has been successfully applied in the synthesis of core structures found in new drugs, such as LCZ 696. rsc.orgrsc.orgnih.gov

Research findings indicate that a broad range of α-aryloxy and α-alkoxy substituted α,β-unsaturated acids can be hydrogenated smoothly using this system, yielding chiral α-oxy-functionalized acids in good to excellent yields and enantioselectivities, often ranging from 90% to 99% ee. nih.gov

| Substrate Type | Catalyst | Solvent | Conditions | Yield (%) | Enantioselectivity (% ee) | Reference |

| α-Aryloxy α,β-unsaturated acids | This compound-Rh | CF₃CH₂OH | Mild conditions | N/A | High | rsc.orgrsc.orgnih.gov |

| α-Alkoxy α,β-unsaturated acids | This compound-Rh | CF₃CH₂OH | Mild conditions | N/A | High | rsc.orgrsc.orgnih.gov |

| α-Aryloxy/Alkoxy α,β-unsaturated acids | Co/Diphosphine | Various | 40 atm H₂, RT | 80-95 | 90-99 | nih.gov |

Note: Specific yield and ee data for this compound-Rh from rsc.orgrsc.orgnih.gov were not provided in the snippets, but described as "very effective" and "high enantioselectivities". Data from nih.gov is for a related cobalt-catalyzed system but illustrates typical outcomes for this substrate class.

Enantioselective Transformations of Conjugated Dienoic Acids

While some research on the highly regio- and enantioselective hydrogenation of conjugated α-substituted dienoic acids has been reported using related rhodium complexes with Trifer ligands (which are structurally related to this compound), specific detailed data for this compound itself in this transformation was not prominently available in the search results. researchgate.netresearchgate.netacs.org These related studies highlight the potential for similar ligand designs to achieve high stereocontrol in the hydrogenation of dienoic acids, providing a route to chiral α-substituted γ,δ-unsaturated acids. researchgate.net

Reactions Involving Heterocyclic α,β-Unsaturated Acids

This compound-Rh catalytic systems have been applied to the asymmetric hydrogenation of various α,β-unsaturated acids, including heterocyclic α,β-unsaturated acids. researchgate.netresearchgate.net This expands the scope of substrates amenable to highly enantioselective hydrogenation using this compound complexes, providing access to chiral carboxylic acids containing heterocyclic motifs. researchgate.netresearchgate.net

Enantioselective Hydrogenation of Unsaturated Alcohols and Ketones

This compound-Rh complexes have also shown utility in the enantioselective hydrogenation of unsaturated alcohols. researchgate.netnih.govresearchgate.netmolaid.com

Catalytic Performance with 2-Substituted-2-Alkenols

Highly enantioselective hydrogenation of a variety of 2-substituted-2-alkenols has been achieved using a this compound-Rh complex as the catalyst. nih.govresearchgate.netmolaid.com This catalytic system has demonstrated excellent performance, yielding products with high enantiomeric excess, often achieving ≥99% ee for most substrates. nih.govresearchgate.net The optically active antifungal agent amorolfine (B1665469) has been synthesized using this hydrogenation as a key step, highlighting the synthetic utility of this transformation. nih.govresearchgate.net

| Substrate Type | Catalyst | Conditions | Enantioselectivity (% ee) | Reference |

| 2-Substituted-2-alkenols | This compound-Rh | N/A | ≥99% for most substrates | nih.govresearchgate.net |

Exploration of Other Oxygenated Substrates

Beyond α,β-unsaturated carboxylic acids, this compound-Rh complexes have shown efficacy in the asymmetric hydrogenation of other oxygenated substrates. Notably, highly enantioselective hydrogenation of a variety of 2-substituted-2-alkenols has been achieved using a this compound-Rh complex, yielding high enantiomeric excesses for most substrates researchgate.netresearchgate.net. This highlights the potential of this compound catalysts for reducing different types of carbon-oxygen double bonds or adjacent carbon-carbon double bonds in oxygen-containing molecules.

Catalyst Performance Metrics

Enantiomeric Excess (ee) Achieved in Diverse Substrates

This compound-based catalytic systems have demonstrated the ability to achieve high enantiomeric excesses in the hydrogenation of various substrates. For α-substituted cinnamic acids, ee values up to 95% have been reported researchgate.net. In the hydrogenation of 2-substituted-2-alkenols, this compound-Rh complexes have delivered enantioselectivities of ≥99% ee for most substrates researchgate.netresearchgate.net. While specific comprehensive data tables covering all explored substrates and their corresponding ee values with this compound are dispersed across various research findings, the reported values indicate high levels of stereocontrol.

Here is an illustrative table summarizing reported enantiomeric excess values for selected substrate classes hydrogenated using this compound-Rh catalysts:

| Substrate Class | Representative ee (%) |

| α-Substituted Cinnamic Acids | Up to 95 researchgate.net |

| 2-Substituted-2-Alkenols | ≥99 (for most) researchgate.net |

| α-Aryloxy/α-Alkoxy α,β-Unsaturated Carboxylic Acids | Effective results researchgate.netresearchgate.net |

Note: This table presents representative values based on available information and is not exhaustive.

Turnover Numbers (TONs) and Turnover Frequencies (TOFs)

Turnover number (TON) represents the total number of substrate molecules converted per catalyst molecule before deactivation, indicating catalyst longevity and efficiency acs.orgnptel.ac.in. Turnover frequency (TOF) measures the reaction rate, defined as the number of catalytic cycles per unit time acs.orgnptel.ac.in. This compound-based catalysts have shown promising TONs and TOFs in asymmetric hydrogenation. For the hydrogenation of α,β-unsaturated acids, TONs > 5000 mol mol⁻¹ and TOFs > 1000 mol mol⁻¹ h⁻¹ have been achieved with optimal catalysts researchgate.net. Achieving high TONs and TOFs is crucial for the industrial viability of a catalytic process okayama-u.ac.jp.

Here is an illustrative table summarizing reported TONs and TOFs for this compound-Rh catalyzed hydrogenations:

| Substrate Class | Representative TON (mol mol⁻¹) | Representative TOF (mol mol⁻¹ h⁻¹) |

| α,β-Unsaturated Acids | > 5000 researchgate.net | > 1000 researchgate.net |

Note: These values are representative and may vary depending on specific substrate and reaction conditions.

Regioselectivity and Diastereoselectivity in this compound-Catalyzed Hydrogenations

Regioselectivity refers to the preference for hydrogenation at a specific site within a molecule that contains multiple unsaturated bonds cam.ac.uk. Diastereoselectivity, relevant for substrates that can form multiple stereoisomers (diastereomers), describes the preferential formation of one diastereomer over others core.ac.uk. While the primary focus of this compound in the literature is often on enantioselectivity in the hydrogenation of C=C bonds, particularly in α,β-unsaturated systems, its application to substrates where regiocontrol is a factor, such as conjugated dienoic acids, has also been explored, showing high regio- and enantioselectivity researchgate.net.

In the context of diastereoselectivity, studies involving related chiral ligands and substrates with existing stereocenters have demonstrated that asymmetric hydrogenation can exhibit significant diastereocontrol, sometimes leading to the preferential formation of specific anti- or syn-diastereomers researchgate.net. Although specific detailed studies on the diastereoselectivity imparted by this compound in the hydrogenation of complex substrates are not extensively highlighted in the immediate search results, the modular nature of the ligand and the ability to tune its steric and electronic properties suggest potential for influencing diastereoselectivity when applicable substrates are employed.

Mechanistic Elucidation and Stereochemical Control in Chenphos Catalysis

Identification of Key Noncovalent Interactions

Noncovalent interactions play a crucial role in positioning the substrate relative to the catalyst's active site, thereby dictating the stereochemical outcome of the reaction. researchgate.netmdpi.com In ChenPhos catalysis, several types of noncovalent interactions have been identified as significant contributors to stereocontrol.

Role of Ionic Interactions between Ligand and Substrate (e.g., Dimethylamino-Carboxylate)

Ionic interactions, particularly between a charged functional group on the ligand and a charged or polarizable group on the substrate, can effectively guide the substrate into a specific orientation within the catalyst's coordination sphere. In the context of this compound ligands, the presence of a dimethylamino group has been proposed to engage in electrostatic or ionic interactions with the carboxylate functionality of unsaturated carboxylic acid substrates. researchgate.netrsc.org This interaction is considered critical for achieving high selectivity in reactions such as the asymmetric hydrogenation of α,β-unsaturated acids. researchgate.net The strength and nature of this ionic interaction can be influenced by the reaction medium, with polar protic solvents like trifluoroethanol (CF₃CH₂OH) appearing to play a role in stabilizing this interaction, leading to enhanced enantioselectivity. rsc.org

Assessment of Steric and Electronic Effects from Ligand Substituents

The steric and electronic properties of the substituents on the this compound ligand framework are paramount in tuning catalytic activity and stereoselectivity. nih.govrsc.orgpsu.edumdpi.comchemrxiv.org By systematically varying the groups attached to the phosphine (B1218219) centers and the ferrocene (B1249389) backbone, researchers can influence the electron density at the metal center and the spatial environment around the active site. nih.govpsu.edu

Steric Effects: Bulky substituents can create a confined chiral pocket around the metal center, forcing the substrate to approach from a specific direction and thus favoring the formation of one enantiomer over the other. nih.govmdpi.com The size and position of these groups on the ligand are critical for controlling diastereomeric transition states. mdpi.comacs.org

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can tune the electron density of the metal center, affecting its reactivity and the stability of intermediates and transition states within the catalytic cycle. nih.govpsu.educhemrxiv.org Electron-rich ligands tend to favor oxidative addition, while electron-poor ligands can influence other steps. psu.edu The interplay between steric and electronic effects is complex, and optimizing both is often necessary to achieve high efficiency and selectivity in asymmetric catalysis. mdpi.comchemrxiv.org

Research findings often involve correlating the electronic and steric parameters of different ligand derivatives with the observed catalytic performance (conversion, enantiomeric excess, diastereomeric ratio).

Proposed Catalytic Cycles for this compound-Metal Systems

Catalytic cycles for this compound-metal systems typically involve the coordination of the substrate to the metal center, followed by a series of elementary steps leading to product formation and regeneration of the active catalyst. While the precise steps can vary depending on the specific metal and reaction type (e.g., hydrogenation, C-H activation), a general cycle often includes:

Catalyst Activation: Formation of the active metal-ChenPhos complex, which may involve precursor activation, ligand exchange, or reduction/oxidation.

Substrate Coordination: The substrate binds to the metal center, often guided by the noncovalent interactions discussed earlier.

Key Catalytic Step: This is the central transformation, such as migratory insertion in hydrogenation or C-H bond cleavage in C-H functionalization. This step is where stereochemical control is primarily exerted, influenced by the chiral environment created by the this compound ligand and the precise orientation of the substrate. nih.govlibretexts.org

Product Formation and Dissociation: The product is formed and then released from the metal center.

Catalyst Regeneration: The active catalyst species is regenerated to participate in further catalytic cycles. snnu.edu.cnnsf.gov

Spectroscopic Investigations for Mechanistic Insights (e.g., NMR, X-ray Crystallography of Intermediates)

Spectroscopic techniques are invaluable tools for probing the structures of catalytic intermediates and gaining insights into the reaction mechanism.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the solution-state structure of this compound-metal complexes and their interactions with substrates. uea.ac.ukntu.edu.sgstanford.edujeol.com By monitoring chemical shifts, coupling constants, and NOE correlations, researchers can deduce coordination modes, conformational preferences, and the presence of noncovalent interactions. uea.ac.ukntu.edu.sgjeol.com This is particularly useful for identifying transient intermediates that may be difficult to isolate.

X-ray Crystallography: X-ray crystallography provides high-resolution solid-state structures of metal complexes and, in some cases, catalytic intermediates or pre-catalyst structures. uea.ac.ukntu.edu.sgstanford.edu Crystallographic data can confirm the coordination geometry of the metal center, the conformation of the this compound ligand, and reveal structural details that support proposed noncovalent interactions. uea.ac.uk Obtaining crystal structures of relevant species can offer direct visual evidence of how the chiral ligand interacts with the metal and potentially the substrate or product.

The combination of NMR and X-ray crystallography offers complementary information, providing a more comprehensive understanding of the catalyst's behavior in both solution and solid states. ntu.edu.sgstanford.edunih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental studies to elucidate the mechanisms of this compound-catalyzed reactions and understand the origins of stereoselectivity. helsinki.fitdl.orgresearchgate.netwikipedia.org

Computational studies can:

Model Transition States: Calculate the energies and geometries of transition states, providing insights into the energy barriers of different reaction pathways and helping to explain observed selectivity. tdl.orgwikipedia.org

Analyze Noncovalent Interactions: Quantify the strength and nature of noncovalent interactions between the ligand and substrate, supporting or refuting hypotheses based on experimental data. researchgate.netmdpi.com

Evaluate Steric and Electronic Effects: Provide quantitative measures of steric (e.g., buried volume) and electronic (e.g., natural population analysis, frontier molecular orbitals) parameters of the ligand and their impact on the metal center and reactivity. mdpi.comchemrxiv.org

Propose and Refine Catalytic Cycles: Simulate potential catalytic cycles, evaluate the relative stabilities of intermediates, and identify the rate-determining step. nih.govucdavis.eduwikipedia.org

By providing detailed energetic and structural information at the molecular level, computational chemistry helps to build a comprehensive picture of how this compound ligands exert control over catalytic transformations, guiding the rational design of new and improved catalysts. mdpi.comwikipedia.org

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) calculations are a powerful computational tool employed to elucidate the mechanisms of catalytic reactions and analyze their associated transition states. alfa-chemistry.comuni.luguidetopharmacology.orgnih.gov By calculating the energies and structures of reactants, intermediates, transition states, and products, DFT can map out reaction pathways and determine the energy barriers that govern reaction rates and selectivities. uni.luguidetopharmacology.orgnih.gov This is particularly important for understanding transition metal catalysis, where the precise coordination environment and the energies of fleeting transition states dictate the reaction outcome. guidetopharmacology.org

In the context of this compound catalysis, DFT calculations have been utilized to gain a fundamental understanding of the catalytic system. alfa-chemistry.com These calculations can help to identify the lowest energy transition states for competing reaction pathways, providing a theoretical basis for the observed activity and selectivity. Analyzing the structure of the transition state computationally allows researchers to understand how the catalyst and substrate interact at the critical point of bond formation or cleavage. guidetopharmacology.org While specific detailed data tables from DFT calculations on this compound transition states were not extensively available in the immediate search results, the general application of DFT in this area confirms its importance for analyzing the energetic profile and structural characteristics of transition states in this compound-catalyzed transformations.

Modeling of Substrate-Ligand Interactions and Stereochemical Pathways

The stereochemical outcome of an asymmetric catalytic reaction is highly dependent on the chiral environment created by the ligand, which directs the approach and coordination of the substrate to the metal center. Modeling of substrate-ligand interactions is therefore essential for understanding and predicting stereoselectivity. Non-covalent interactions, such as hydrogen bonding, ion pairing, and π-π interactions, between the ligand and the substrate can play a significant role in directing the regio- and stereochemistry of metal-catalyzed reactions.

This compound ligands were designed with the explicit intention of utilizing a dimethylamino group to interact with the substrate. fishersci.se Research has indicated that a putative substrate-ligand electrostatic interaction is critical for achieving high selectivity in this compound-catalyzed asymmetric hydrogenation. fishersci.se Computational modeling, often in conjunction with DFT calculations, allows for the detailed investigation of these interactions. By modeling the different possible orientations and binding modes of the substrate within the chiral pocket created by the this compound ligand and the metal center, researchers can assess the relative stabilities of diastereomeric intermediates and transition states.

The stereochemical pathways are influenced by these interactions, which can favor one diastereomeric transition state over others, leading to the preferential formation of one enantiomer of the product. The Halpern-Brown mechanism, for instance, highlights how the minor diastereomer of a metal-substrate complex, even if less stable, can react more rapidly and thus determine the chirality of the product. Modeling helps to understand how the specific non-covalent interactions mediated by the this compound ligand influence the relative energies and reaction rates of these diastereomeric pathways, ultimately explaining the observed enantioselectivity.

Broader Impact and Future Research Directions of Chenphos

Comparative Analysis with Other Privileged Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are essential in asymmetric synthesis, with C2-symmetric ligands like BINAP historically dominating the field. researchgate.netwikipedia.org However, C1-symmetric ligands, such as ChenPhos, have emerged as equally effective, and in some cases, superior alternatives. researchgate.net

This compound ligands have shown dramatically higher catalytic activity in certain asymmetric hydrogenation reactions compared to their C2-symmetric predecessors like TriFer. researchgate.net This enhanced activity, combined with their ready accessibility, air stability, and high enantioselectivity and productivity, makes them highly promising for practical applications. researchgate.net

Compared to well-known ligands like BINAP, which is effective in Ru-catalyzed hydrogenation of various substrates including functionalized and simple ketones, and activated olefins, this compound-based catalysts offer distinct advantages for specific substrate classes. wikipedia.orgethz.ch For instance, a this compound-Rh complex has been shown to be a highly efficient catalyst for the asymmetric hydrogenation of 2-substituted-2-alkenols. dntb.gov.ua The design of this compound, incorporating a single ferrocenyl unit and a basic tertiary amine, allows for potential ion pair formation with unsaturated acids, which is proposed to be crucial for high enantioselectivity in the hydrogenation of 2-aryl and 2-alkyl acrylic acids. nih.gov

Other privileged chiral phosphine ligands include Josiphos and related ferrocene-based ligands, as well as P-chiral phosphine ligands with chiral centers at the phosphorus atoms. nih.gov Rationally designed P-chiral phosphine ligands, synthesized via phosphine-boranes, exhibit excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions. nih.gov this compound falls under the category of P-chiral ferrocene-based ligands. researchgate.net

While BINAP-Rh catalysts can be slow and require low substrate concentration and hydrogen pressure, Ru(II)/BINAP catalysts have a broader substrate scope. ethz.ch The specific design of this compound allows for tuning steric and electronic control, contributing to its high selectivity and reactivity for certain substrates. researchgate.net

Here is a comparative overview of this compound and other selected privileged chiral phosphine ligands:

| Ligand Type | Symmetry | Key Structural Features | Primary Metal Partners | Notable Applications (Asymmetric Hydrogenation) | Key Advantages Highlighted for this compound |

| BINAP | C2 | Binaphthyl backbone, phosphine groups | Rh, Ru | Activated olefins, functionalized/simple ketones | Well-established, broad substrate scope with Ru wikipedia.orgethz.ch |

| Josiphos | C1 | Ferrocene (B1249389) backbone, phosphine groups | Rh, Ru, Ir, Pd | Various, including olefins and ketones | Modular, tunable researchgate.net |

| This compound | C1 | Ferrocene backbone, phosphine groups, amine | Rh, Ru | α,β-unsaturated acids, 2-substituted-2-alkenols | High activity, air stability, high enantioselectivity, modularity researchgate.netdntb.gov.ua |

| DU-PHOS | C2 | Bis(phospholane) ethane (B1197151) backbone | Rh, Ru | Broad substrate scope with Rh nih.gov | Broad substrate scope with Rh nih.gov |

| P-chiral phosphines | Varies | Chiral center at phosphorus atom | Various | Various asymmetric reactions nih.gov | High enantioselectivity and activity nih.gov |

Potential for Applications in Synthesis of Chiral Intermediates for Complex Molecules

The ability of this compound to catalyze asymmetric hydrogenation with high enantioselectivity makes it highly valuable for the synthesis of chiral carboxylic acids and other intermediates. researchgate.net Chiral carboxylic acids are important building blocks for biologically active compounds, including pharmaceuticals such as antidepressant drugs (paroxetine, femoxetine), JAK inhibitors, intermediates for Gibberellins, the antidiabetic drug Ertiprotafib, the antimalarial drug Artemisinin, and the antihypertensive drug Sacubitril. researchgate.net

Asymmetric hydrogenation, facilitated by ligands like this compound, is a powerful method for introducing chirality into molecules, which is crucial for the production of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry significantly impacts efficacy and safety. wikipedia.orgnumberanalytics.com The synthesis of chiral intermediates for complex molecules often relies on efficient asymmetric transformations. iranchembook.irrsc.org

This compound has been successfully applied to the asymmetric hydrogenation of various α,β-unsaturated acids, providing access to these valuable chiral building blocks. researchgate.net The development of optically enriched α-aminoboronate products, which are of interest in medicinal chemistry as amino acid analogues, has also been explored using related catalytic systems involving attractive noncovalent interactions. acs.orgnih.gov

The synthesis of complex chiral molecules often involves multiple steps, and the ability to introduce chirality efficiently in key intermediate steps is paramount. iranchembook.ir Asymmetric catalysis, including that mediated by this compound, provides a more atom-economical and efficient approach compared to traditional methods like chiral pool synthesis or optical resolution, which can be less versatile, time-consuming, or costly. researchgate.net

Examples of chiral intermediates and drug targets that could potentially benefit from this compound-catalyzed asymmetric synthesis include:

Chiral carboxylic acids for pharmaceuticals. researchgate.net

α-aminoboronate products as amino acid analogues. acs.orgnih.gov

Intermediates for anti-inflammatory drugs like naproxen (B1676952) and ibuprofen. researchgate.net

Intermediates for compounds like Roche ester and other bioactive compounds. researchgate.net

The high enantioselectivity and activity demonstrated by this compound in the hydrogenation of specific substrates highlight its potential for streamlined, efficient synthesis of key chiral intermediates required for the development of complex molecules. researchgate.netresearchgate.net

Development of Next-Generation this compound Analogues with Enhanced Performance

The modular nature of this compound ligands, particularly their C1-symmetric design and the presence of a ferrocenyl unit and an amine group, provides opportunities for structural modification to tune their steric and electronic properties. researchgate.netnih.gov Research into developing next-generation this compound analogues aims to enhance catalytic activity, broaden substrate scope, improve enantioselectivity for challenging transformations, and potentially increase catalyst stability and recyclability.

The initial design of this compound envisioned that a single dimethyl amino group would be sufficient for interaction with the substrate, allowing for the modification of substituents on the second phosphine to tune control. researchgate.net This highlights the inherent modularity of the this compound system.

Studies on related ligand systems have shown that systematically varying the electron density or steric bulk on the ligand can significantly impact enantioselectivity. acs.orgnih.gov This principle is directly applicable to the development of this compound analogues. By modifying the substituents on the phosphine groups or the ferrocenyl backbone, researchers can explore the effect of these changes on catalyst performance in various asymmetric reactions.

The development of Wudaphos, a related family of chiral bisphosphine ligands incorporating a single ferrocenyl unit and a basic tertiary amine, exemplifies the potential for designing analogues based on the this compound concept. nih.govresearchgate.net Wudaphos has shown excellent enantioselectivity and activity in the asymmetric hydrogenation of 2-aryl and 2-alkyl acrylic acids, further supporting the utility of this ligand scaffold and the potential for performance enhancement through structural variation. nih.govresearchgate.net

Future research directions in this area include:

Synthesizing this compound analogues with different electronic and steric properties by varying substituents on the phosphine groups and the ferrocene.

Exploring modifications to the amine functionality to optimize noncovalent interactions with different substrate classes.

Investigating the impact of introducing different types of chirality (e.g., planar, central, axial) within the this compound framework or its analogues.

Developing strategies for the immobilization of this compound or its analogues onto solid supports for heterogeneous catalysis, potentially improving recyclability and sustainability.

Data from studies on this compound and related ligands provide a basis for rational design of next-generation catalysts. For instance, understanding the role of the dimethyl amino group in substrate interaction can guide modifications to this functionality for improved performance with specific substrates. researchgate.netacs.orgnih.gov

Exploration of New Reaction Classes Beyond Hydrogenation

While this compound has demonstrated significant success in asymmetric hydrogenation, its potential extends to other transition-metal-catalyzed asymmetric reactions. The versatility of chiral phosphine ligands in various catalytic transformations suggests that this compound could be effective in a broader range of reactions beyond the reduction of C=C and C=O double bonds. nih.govnih.govsioc-journal.cn

Potential new reaction classes for exploration with this compound include:

Asymmetric C-C Coupling Reactions: Chiral phosphine ligands are widely used in palladium-catalyzed asymmetric allylic alkylation, Mizoroki-Heck, Suzuki-Miyaura, and Negishi cross-coupling reactions, which are crucial for forming C-C bonds in complex molecules. nih.gov The unique structure of this compound could lead to high enantioselectivity in these transformations.

Asymmetric Hydroformylation: This reaction adds a formyl group and a hydrogen atom across a C=C double bond, creating valuable aldehydes. Chiral phosphine ligands have been explored in asymmetric hydroformylation, although achieving high chemo-, enantio-, and regioselectivity simultaneously remains challenging. nih.govsioc-journal.cnacs.org

Asymmetric 1,4-Addition: This conjugate addition reaction is a powerful tool for forming C-C bonds and creating chiral centers. Chiral metal complexes, including those with phosphine ligands, have been developed for asymmetric 1,4-addition of various nucleophiles to Michael acceptors. acs.orgsioc-journal.cn

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a well-established method for forming chiral C-C bonds. nih.gov Chiral phosphine ligands have proven effective in this reaction, and this compound could offer new avenues for high enantioselectivity with different substrate classes. nih.gov

Asymmetric Hydroamination and Hydroalkoxylation: These reactions involve the addition of N-H or O-H bonds across unsaturated systems, providing access to chiral amines and ethers.

Asymmetric Cycloaddition Reactions: Asymmetric cycloadditions, such as Diels-Alder reactions, are powerful for constructing cyclic molecules with multiple chiral centers in a single step. iranchembook.ir Chiral catalysts are highly effective in these transformations. iranchembook.ir

Exploring the performance of this compound in these and other asymmetric catalytic reactions will reveal the full scope of its utility as a chiral ligand and potentially lead to the development of new, highly selective synthetic methodologies.

Integration of this compound in Sustainable Catalytic Processes

The integration of highly efficient chiral catalysts like this compound into sustainable chemical processes is a critical area of research. Sustainable catalysis aims to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials. researchgate.netrsc.org

Strategies for integrating this compound into sustainable catalytic processes include:

Reducing Catalyst Loading: The high activity of this compound can allow for lower catalyst loadings, reducing the amount of precious metal (if used in the catalyst complex) and ligand required, thereby minimizing waste and cost. researchgate.net

Developing Heterogeneous this compound Catalysts: Immobilizing homogeneous catalysts like this compound onto solid supports can facilitate their recovery and reuse, which is a key aspect of sustainable catalysis. wikipedia.orgresearchgate.net This can reduce the need for fresh catalyst in each reaction cycle.

Using Environmentally Friendly Solvents: Exploring the performance of this compound-catalyzed reactions in green solvents, such as water, supercritical CO2, or bio-based solvents, can reduce the environmental footprint of the process.

Designing for Atom Economy: Asymmetric hydrogenation is inherently atom-economical as it involves the addition of hydrogen atoms to a substrate. wikipedia.org Applying this compound to other atom-economical reactions further enhances sustainability.

Catalysis with Earth-Abundant Metals: While this compound has primarily been studied with noble metals like Rh and Ru, exploring its potential with earth-abundant metals could lead to more cost-effective and sustainable catalytic systems. researchgate.netnumberanalytics.comcore.ac.uk Research into using base metals for asymmetric hydrogenation is an active area. researchgate.net

Integration with Flow Chemistry: Continuous flow processes often offer advantages in terms of safety, efficiency, and waste reduction compared to batch processes. rsc.org Integrating this compound-catalyzed reactions into flow systems could enhance their sustainability. rsc.org

The air stability of this compound is already a factor contributing to more sustainable handling compared to air-sensitive ligands. researchgate.net Future research should focus on demonstrating the practical application of this compound in processes that align with the principles of green chemistry and sustainable catalysis. This includes rigorous studies on catalyst recyclability, energy efficiency, and the generation of minimal byproducts.

The broader impact of this compound lies in its potential to enable the more efficient and sustainable synthesis of chiral molecules that are essential for various industries, particularly pharmaceuticals and agrochemicals. Continued research into its applications, analogue development, and integration into green processes will be crucial for realizing this potential.

Q & A

Basic Research Questions

Q. How to formulate a research question about ChenPhos that addresses gaps in existing literature?

- Methodological Answer : Begin by conducting a systematic literature review to identify unresolved issues, such as inconsistencies in reported reaction efficiencies or mechanistic ambiguities. Use frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to structure your question. For example:

- Population: Specific chemical systems or biological models where this compound is applied.

- Intervention: Novel synthetic pathways or catalytic applications of this compound.

- Outcome: Quantitative metrics (e.g., yield, enantiomeric excess).

- Cite foundational studies to contextualize gaps .

Q. What experimental design principles ensure reproducibility in this compound studies?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (temperature, solvent purity, catalyst loading) meticulously. Use control experiments to isolate variables (e.g., ligand-free conditions).

- Data Validation : Employ triplicate runs with statistical analysis (e.g., ANOVA) to confirm consistency. Reference guidelines from journals like Beilstein Journal of Organic Chemistry for reporting standards .

- Instrument Calibration : Validate NMR/XRD data against known standards to minimize analytical errors .

Q. How to design a robust literature review for this compound-related research?

- Methodological Answer :

- Gap Analysis : Use tools like PRISMA flow diagrams to map trends and contradictions (e.g., conflicting reports on this compound’ stability under acidic conditions) .

- Citation Management : Use Zotero or EndNote to organize references, ensuring adherence to APA/ACS formatting .

Advanced Research Questions

Q. How to resolve contradictions in this compound catalytic performance across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from 10+ studies to identify outliers. Use funnel plots to detect publication bias.

- Contextual Variables : Scrutinize differences in reaction setups (e.g., solvent polarity, substrate scope). For instance, this compound may underperform in polar aprotic solvents due to ligand dissociation .

- Computational Validation : Apply DFT calculations to compare proposed mechanisms and identify energetically plausible pathways .

Q. What advanced statistical methods are suitable for analyzing non-linear kinetic data in this compound reactions?

- Methodological Answer :

- Non-Linear Regression : Fit data to rate equations (e.g., Michaelis-Menten models) using software like OriginLab or Python’s SciPy.

- Error Propagation Analysis : Quantify uncertainty in rate constants using Monte Carlo simulations.

- Multivariate Analysis : Apply PCA to disentangle correlated variables (e.g., temperature vs. catalyst loading) .

Q. How to iteratively refine hypotheses during this compound research?

- Methodological Answer :

- Bayesian Inference : Update prior hypotheses (e.g., "this compound enhances enantioselectivity via π-π interactions") using posterior data probabilities.

- Abductive Reasoning : Formulate interim explanations for unexpected results (e.g., unexpected byproduct formation) and design follow-up experiments .

- Peer Feedback Loops : Present preliminary findings at conferences for critique before finalizing conclusions .

Data Management and Reproducibility

Q. How to ensure data integrity in long-term this compound studies?

- Methodological Answer :

- FAIR Principles : Make data Findable (DOIs via Zenodo), Accessible (open-access repositories), Interoperable (standardized file formats), and Reusable (detailed metadata) .

- Version Control : Use GitLab to track changes in experimental protocols or computational scripts .

Q. What strategies mitigate bias in this compound data interpretation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.